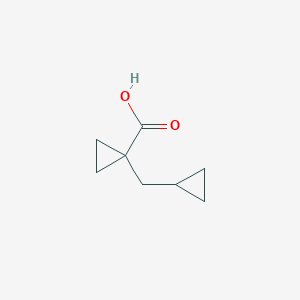
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid is a chemical compound with a molecular weight of 140.18 . It is stored at a temperature of 4°C and has a purity of 95%. The compound is in liquid form .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Molecular Structure Analysis
The IUPAC name of this compound is 1-(cyclopropylmethyl)cyclopropanecarboxylic acid . The InChI code is 1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Ethylene Biosynthesis and Inhibition
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid and its derivatives are structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of the plant hormone ethylene. The inhibition of wound ethylene production in Lycopersicum esculentum fruit discs by structural analogues of ACC, which share a common cyclopropane ring structure, has been observed. This indicates potential applications in agriculture, where controlling ethylene levels can impact fruit ripening and shelf life (Dourtoglou & Koussissi, 2004).
Bioactivity and Biological Applications
Compounds structurally related to 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid have been used as leading compounds due to their biological activity. The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds has shown promising herbicidal and fungicidal activities, revealing potential applications in the development of agricultural chemicals (Tian et al., 2009).
Role as a Signaling Molecule
The cyclopropane moiety in compounds like 1-aminocyclopropane-1-carboxylic acid, a close relative of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, has been implicated in a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral activities. This highlights the importance of the cyclopropane structure in biological systems and suggests potential applications in medical and pharmaceutical research (Coleman & Hudson, 2016).
Enzymatic and Chemical Synthesis
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid and its derivatives have been utilized in various synthetic applications. The development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, which are conformationally restricted analogues of bioactive molecules, demonstrates the compound's potential as a scaffold in the synthesis of biologically active compounds (Kazuta et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENDULSLJRCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



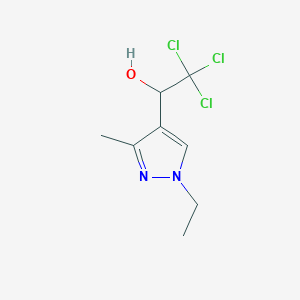
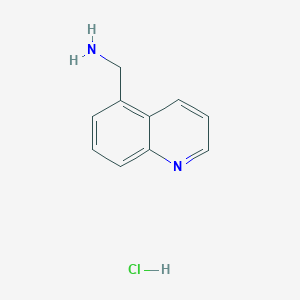
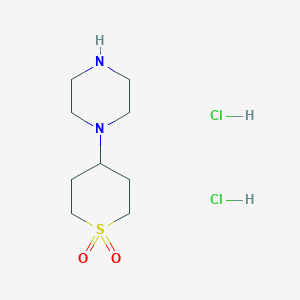
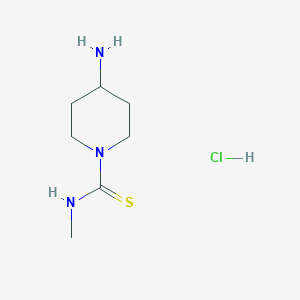
![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)
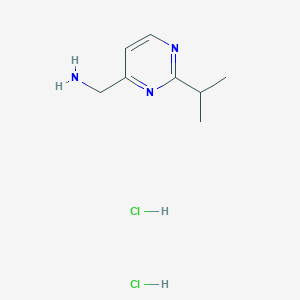
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
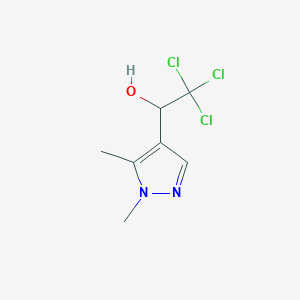
![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)